molecular formula C21H18O B12804767 10-Methyl-7,8,9,10-tetrahydrobenz(a)pyren-7-ol CAS No. 94849-92-0

10-Methyl-7,8,9,10-tetrahydrobenz(a)pyren-7-ol

Cat. No.: B12804767
CAS No.: 94849-92-0
M. Wt: 286.4 g/mol
InChI Key: OZXYSIDBPWPOCU-UHFFFAOYSA-N
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Description

10-Methyl-7,8,9,10-tetrahydrobenz(a)pyren-7-ol is a derivative of benzopyrene, a polycyclic aromatic hydrocarbon (PAH). This compound is known for its complex structure and potential mutagenic properties. It is often studied in the context of environmental chemistry and toxicology due to its ability to form DNA adducts and induce mutations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Methyl-7,8,9,10-tetrahydrobenz(a)pyren-7-ol typically involves the functionalization of benzopyrene derivatives. One common method includes the bromination of 7,8,9,10-tetrahydrobenzo[a]pyren-7-ol using N-bromosaccharin (NBSac) as a brominating agent . The reaction conditions usually involve a solvent such as DMF or DMSO and are carried out at controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis and functional group transformations are applied to produce this compound in laboratory settings.

Chemical Reactions Analysis

Types of Reactions

10-Methyl-7,8,9,10-tetrahydrobenz(a)pyren-7-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: N-bromosaccharin (NBSac) is used for bromination reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of the original compound. These products are often studied for their biological and chemical properties.

Scientific Research Applications

10-Methyl-7,8,9,10-tetrahydrobenz(a)pyren-7-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-Methyl-7,8,9,10-tetrahydrobenz(a)pyren-7-ol involves its activation by hepatic cytosol into electrophilic sulfuric acid esters. These esters are capable of forming covalent DNA adducts, leading to mutations . The compound interacts with aryl hydrocarbon receptors (AhRs), activating downstream signaling pathways that can result in mutagenesis and carcinogenesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Methyl-7,8,9,10-tetrahydrobenz(a)pyren-7-ol is unique due to its specific methylation and hydroxylation pattern, which influences its reactivity and biological interactions. Its ability to form specific DNA adducts and activate particular signaling pathways sets it apart from other PAH derivatives .

Properties

CAS No.

94849-92-0

Molecular Formula

C21H18O

Molecular Weight

286.4 g/mol

IUPAC Name

10-methyl-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol

InChI

InChI=1S/C21H18O/c1-12-5-10-18(22)17-11-15-7-6-13-3-2-4-14-8-9-16(19(12)17)21(15)20(13)14/h2-4,6-9,11-12,18,22H,5,10H2,1H3

InChI Key

OZXYSIDBPWPOCU-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C2=C1C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3)O

Origin of Product

United States

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